Spebrutinib has been extensively studied in CLL, a cancer of mature B lymphocytes. Clinical trials have shown significant efficacy of spebrutinib in treating CLL, both as a first-line therapy and for patients who have relapsed or become resistant to other treatments [, ].
Research is ongoing to investigate the effectiveness of spebrutinib in other B-cell malignancies, including mantle cell lymphoma (MCL) and Waldenström's macroglobulinemia (WM) []. Early clinical trials suggest promising results, with spebrutinib showing potential for improved patient outcomes.
Beyond cancer, spebrutinib is also being explored for its potential in treating autoimmune diseases where B cells play a significant role. Autoimmune diseases occur when the immune system mistakenly attacks healthy tissues.
B cells contribute to inflammation in RA. Studies are investigating whether spebrutinib can suppress B cell activity and alleviate RA symptoms.
Research is also exploring the potential use of spebrutinib in other autoimmune diseases such as systemic lupus erythematosus (SLE) and Sjögren's syndrome [].
Spebrutinib is a small molecule compound classified as an irreversible inhibitor of Bruton tyrosine kinase, primarily used in the treatment of various B-cell malignancies and autoimmune disorders. Its chemical formula is , and it has a molecular weight of approximately 423.448 g/mol. The compound is also known by its developmental code name CC-292 and has shown promise in clinical trials targeting conditions such as rheumatoid arthritis and diffuse large B-cell lymphoma .
Spebrutinib acts as a covalent inhibitor of Bruton's tyrosine kinase (BTK) []. It covalently binds to a cysteine residue within the ATP-binding pocket of BTK, thereby blocking its enzymatic activity []. BTK plays a critical role in B-cell signaling, and its inhibition disrupts B-cell proliferation and survival, leading to potential therapeutic effects in B-cell malignancies.
Spebrutinib exhibits significant biological activity by selectively inhibiting Bruton tyrosine kinase, which plays a crucial role in B-cell receptor signaling. This inhibition leads to the blockade of B-cell activation and proliferation, thereby reducing inflammatory cytokine production in myeloid cells and osteoclastogenesis. Preclinical studies have demonstrated its efficacy in models of collagen-induced arthritis and other B-cell mediated diseases . The compound has shown near-complete occupancy of Bruton tyrosine kinase within 8-24 hours post-administration in human trials, indicating its potent and prolonged action .
The synthesis of spebrutinib involves several steps that typically include the reaction of various organic reagents under controlled conditions. For instance, one method details the reaction of benzoyl chloride with specific amines in the presence of potassium carbonate in tetrahydrofuran at low temperatures . This process is followed by purification steps including filtration and washing with solvents such as methanol and dichloromethane to yield the final product.
Spebrutinib is primarily investigated for its therapeutic applications in treating:
Interaction studies have revealed that spebrutinib binds covalently to Bruton tyrosine kinase at its adenosine triphosphate binding site. This binding is characterized by high affinity and specificity, which is crucial for minimizing off-target effects associated with other tyrosine kinase inhibitors. The compound's selectivity has been compared to other inhibitors, demonstrating its unique profile in targeting B-cell signaling pathways effectively
Several compounds share structural or functional similarities with spebrutinib, particularly those targeting Bruton tyrosine kinase or related pathways: Spebrutinib's unique structure features a specific acrylamide moiety that enhances its reactivity compared to other compounds in this class. Its ability to form stable covalent bonds with Bruton tyrosine kinase distinguishes it from others like ibrutinib, which has different pharmacokinetic properties and side effect profiles
Spebrutinib, with the chemical name N-(3-((5-fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)pyrimidin-4-yl)amino)phenyl)acrylamide and molecular formula C22H22FN5O3, represents a sophisticated fluoropyrimidine-based Bruton tyrosine kinase inhibitor [1] [5]. The retrosynthetic analysis of spebrutinib reveals a convergent synthetic strategy that relies on the assembly of three key structural components: the fluoropyrimidine core, the methoxyethoxyphenyl aniline moiety, and the acrylamide electrophilic warhead [1] [6]. The core scaffold architecture can be dissected into distinct synthetic units through retrosynthetic disconnection [1]. The primary retrosynthetic cut reveals the acrylamide functionality as a terminal synthetic transformation, which allows for the protection and late-stage installation of this reactive electrophilic group [28]. The fluoropyrimidine core serves as the central heterocyclic scaffold, connecting the two aniline-derived substituents through nucleophilic aromatic substitution reactions [5] [6]. The strategic retrosynthetic approach identifies 5-fluoro-2,4-dichloropyrimidine as a key intermediate, which serves as the electrophilic coupling partner for both amino-containing fragments [1] [18]. This bifunctional electrophile enables sequential nucleophilic aromatic substitution reactions to install the two distinct aniline substituents in a controlled manner [5]. The methoxyethoxy side chain can be introduced through alkylation of the corresponding phenol precursor, providing flexibility in the synthetic sequence [1]. The first nucleophilic substitution involves the coupling of 4-(2-methoxyethoxy)aniline with 5-fluoro-2,4-dichloropyrimidine under basic conditions [1] [5]. This reaction typically employs potassium carbonate as the base in tetrahydrofuran at elevated temperatures to achieve optimal conversion [5]. The resulting intermediate, 5-fluoro-4-((4-(2-methoxyethoxy)phenyl)amino)-2-chloropyrimidine, can be isolated and characterized using standard spectroscopic techniques [1]. The second nucleophilic substitution introduces the meta-aminophenyl moiety through reaction with 3-aminoaniline derivatives [1] [5]. This step requires careful temperature control to prevent over-reaction and ensure regioselective substitution at the 2-position of the pyrimidine ring [5]. The intermediate N4-(3-aminophenyl)-5-fluoro-N2-(4-(2-methoxyethoxy)phenyl)pyrimidine-2,4-diamine represents the advanced scaffold prior to acrylamide installation [1] [5]. The final synthetic transformation involves the acylation of the terminal aniline with acryloyl chloride or acrylic acid using standard amide coupling conditions [1] [5]. This step can be accomplished using various coupling reagents including acid chlorides, carbodiimide-mediated coupling, or active ester methodologies [5] [32]. The choice of coupling method depends on the desired scale and purity requirements [32]. Intermediate characterization relies on comprehensive spectroscopic analysis including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry [1] [5]. The fluorine atom provides a distinctive signature in both proton and fluorine-19 nuclear magnetic resonance spectroscopy, facilitating structural confirmation at each synthetic stage [1]. Differential scanning calorimetry analysis reveals thermal properties of key intermediates, with melting points serving as purity indicators [5]. Large-scale production of spebrutinib presents several significant process chemistry challenges that must be addressed for efficient manufacturing [17] [20]. The incorporation of fluorine into the pyrimidine core requires specialized handling protocols due to the corrosive nature of fluorinating reagents and the potential for hydrofluoric acid formation [18] [31]. Temperature control during fluoropyrimidine synthesis becomes critical at scale, as exothermic reactions can lead to thermal runaway and decomposition [18]. The acrylamide functionality presents particular challenges for large-scale synthesis due to its inherent reactivity and potential for polymerization [19] [28]. Traditional synthetic approaches require careful temperature control and inert atmosphere conditions to prevent unwanted side reactions [28] [32]. The use of protecting group strategies, such as Diels-Alder adducts with cyclopentadiene derivatives, has been explored to enable earlier installation of the acrylamide precursor [28]. Sequential nucleophilic aromatic substitution reactions on the fluoropyrimidine core require precise stoichiometric control to prevent formation of undesired regioisomers [20]. The electron-withdrawing fluorine atom influences the reactivity pattern, making the 4-position more electrophilic than the 2-position [18] [21]. This electronic bias can be leveraged to achieve regioselective substitution, but requires optimization of reaction conditions including temperature, solvent, and base concentration [20]. Solvent selection presents additional complexity for large-scale operations [17]. Tetrahydrofuran, commonly used in laboratory-scale synthesis, poses safety concerns due to peroxide formation and requires specialized storage and handling protocols [5]. Alternative solvents such as 2-methyltetrahydrofuran or dimethylformamide may offer improved safety profiles while maintaining reaction efficiency [17]. The crystallization and isolation of intermediates requires development of robust protocols that ensure consistent particle size distribution and polymorphic form control [22]. Different crystalline forms can exhibit varying solubility, stability, and bioavailability properties, making polymorphic control essential for product quality [22] [25]. Purification of spebrutinib and its synthetic intermediates employs multiple complementary methodologies to achieve pharmaceutical-grade purity [7] [23]. High-performance liquid chromatography serves as the primary analytical and preparative purification technique, utilizing reverse-phase columns with gradient elution systems [7] [23]. The method development process involves optimization of mobile phase composition, typically employing water-acetonitrile or water-methanol systems with appropriate buffer additives [7]. Analytical method validation follows International Council for Harmonisation guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness parameters [7] [23]. The linearity range for spebrutinib quantification extends from 5 to 500 nanograms per milliliter with correlation coefficients exceeding 0.9999 [7]. Detection limits reach as low as 0.39 nanograms per milliliter, demonstrating exceptional sensitivity for impurity detection [7]. Crystallization-based purification represents the preferred approach for final product isolation [22] [25]. Recrystallization from appropriate solvent systems can achieve significant purity enhancement, with reported improvements from 98.93% to 99.63% purity through single crystallization steps [22]. Solvent selection for crystallization considers factors including solubility profiles, polymorphic behavior, and environmental impact [22]. The impurity profile characterization requires comprehensive identification and quantification of potential synthetic byproducts [6] [23]. Liquid chromatography coupled with mass spectrometry enables structural elucidation of degradation products and process-related impurities [6] [23]. Stress testing under various conditions including acidic, basic, oxidative, thermal, and photolytic environments reveals stability-limiting factors and guides storage condition development [23]. Purity validation employs orthogonal analytical techniques to ensure comprehensive characterization [7] [23]. Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative purity assessment through integration analysis [5]. Mass spectrometric methods enable detection of trace impurities that may not be visible by other techniques [6] [23]. The development of stability-indicating analytical methods ensures that degradation products can be distinguished from the parent compound throughout the purification process [23]. These methods must demonstrate specificity in the presence of potential degradants and maintain accuracy across the expected impurity concentration ranges [23].Compound Name Mechanism of Action Unique Features Acalabrutinib Irreversible BTK inhibitor Higher selectivity for BTK over ITK Zanubrutinib Irreversible BTK inhibitor Improved pharmacokinetics Tirabrutinib Irreversible BTK inhibitor Designed for enhanced oral bioavailability Ibrutinib Irreversible BTK inhibitor First-in-class BTK inhibitor Retrosynthetic Analysis of Core Scaffold Architecture
Retrosynthetic Component Function Synthetic Challenge Acrylamide warhead Electrophilic covalent binding Late-stage installation, stability issues Fluoropyrimidine core Central scaffold Regioselective substitution control Methoxyethoxyphenyl group Selectivity element Alkylation efficiency Meta-aminophenyl linker Structural connector Amidation coupling conditions Key Synthetic Routes and Intermediate Characterization
Synthetic Step Reagents Conditions Yield Range Fluoropyrimidine formation Fluoroacetate derivatives Reflux, methanol 80-90% First nucleophilic substitution Potassium carbonate, tetrahydrofuran 0°C to reflux 85-95% Second nucleophilic substitution Base, polar aprotic solvent Elevated temperature 70-85% Acrylamide coupling Acryloyl chloride, base 0°C, inert atmosphere 81-89% Process Chemistry Challenges in Large-Scale Production
Process Challenge Impact Mitigation Strategy Fluorine handling Safety, corrosion Specialized equipment, HF scavengers Acrylamide polymerization Yield loss, impurities Temperature control, inhibitors Regioselectivity control Isomer formation Optimized stoichiometry, conditions Solvent peroxides Safety hazards Alternative solvents, stabilizers Purification Methodologies and Purity Validation
Purification Method Application Purity Achievement Scale Limitations High-performance liquid chromatography Analytical, preparative >99.5% Limited throughput Recrystallization Bulk purification 99.6% Solvent intensive Column chromatography Intermediate purification 95-98% Labor intensive Extraction protocols Initial cleanup 85-95% Scalable
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Wikipedia
Dates